molecular formula C11H12N2O2 B13607285 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine

5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine

Cat. No.: B13607285
M. Wt: 204.22 g/mol
InChI Key: JZEKSEPRDYJNFU-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine (CAS 1267531-92-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol, is characterized by a 98% purity level . It belongs to the class of isoxazole derivatives, which are privileged scaffolds in the design of novel biologically active molecules . Isoxazole cores are frequently utilized in developing pharmacologically relevant compounds, and research into novel hybrids, such as benzofuran-isoxazole conjugates, has demonstrated potential across various therapeutic areas, including as antimicrobial agents . As a key synthetic intermediate, this amine-functionalized isoxazole serves as a versatile precursor for further chemical modification, enabling researchers to explore structure-activity relationships and develop new chemical entities. The compound is intended for use in laboratory research as a standard or building block. It is supplied for research and development purposes only and is not labeled or intended for diagnostic, therapeutic, human or veterinary, household, or any other personal use . All necessary documentation, including analytical data, is provided to support your research applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(2-methoxy-5-methylphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H12N2O2/c1-7-3-4-9(14-2)8(5-7)10-6-11(12)13-15-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

JZEKSEPRDYJNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=NO2)N

Origin of Product

United States

Preparation Methods

Specific Preparation of 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine

Although direct synthetic procedures for this exact compound are scarce, analogues with similar substitution patterns have been synthesized using the following approach:

  • Step 1: Preparation of 5-(2-Methoxy-5-methylphenyl)isoxazole-3-carboxylic acid
    Starting from 2-methoxy-5-methylacetophenone, halogenation (bromination or chlorination) at the acetyl position is performed, followed by cyclization with hydroxylamine derivatives to form the isoxazole ring with the aryl substitution at the 5-position.

  • Step 2: Conversion to Acid Chloride and Coupling
    The carboxylic acid is converted to the acid chloride using thionyl chloride. Subsequent reaction with ammonia or an amine source under basic conditions (triethylamine) in solvents such as THF yields the corresponding isoxazol-3-amine derivative.

  • Step 3: Purification and Characterization
    The crude product is purified by recrystallization or chromatography. Characterization includes NMR, IR, and mass spectrometry to confirm the presence of the amino group at the 3-position and the 2-methoxy-5-methylphenyl substitution at the 5-position.

Data Tables Summarizing Preparation Yields and Conditions

Step Reagents/Conditions Yield (%) Notes Reference
Halogenation of acetophenone Br2 or Cl2, solvent (e.g., acetic acid) 70–90 Prepares halogenated acetophenone intermediate
Cyclization to isoxazole acid Hydroxylamine, base, solvent (ethanol, THF) 60–85 Formation of isoxazole-3-carboxylic acid
Conversion to acid chloride Thionyl chloride, reflux, solvent (THF) 75–85 Activation for amide/amine coupling
Coupling with ammonia Ammonia or ammonium hydroxide, base 50–80 Yields isoxazol-3-amine derivative
One-pot multi-component PTSA catalyst, acetonitrile, reflux 8 h >90 Alternative green synthesis method

Detailed Research Outcomes and Perspectives

  • The coupling strategy using acid chlorides and amines is widely adopted due to its versatility and moderate to high yields. The reaction conditions (solvent, temperature, base) are critical to maximize yield and purity.

  • The presence of methoxy and methyl groups on the phenyl ring influences both the reactivity and biological activity of the compound. Steric and electronic effects must be considered during synthesis to avoid side reactions or rearrangements.

  • The one-pot multi-component domino reaction catalyzed by PTSA offers a promising eco-friendly alternative with excellent yields and minimal by-products, although its direct application to this compound requires further experimental validation.

  • Base-induced rearrangements of related isoxazolone compounds suggest that reaction conditions must be carefully controlled to prevent unwanted ring transformations.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The synthesis of 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine typically involves cyclization strategies. A common method includes:

  • Cyclocondensation of hydroxylamine with diketone intermediates under acidic or basic conditions .

  • Functionalization of pre-formed isoxazole rings via nucleophilic substitution or coupling reactions .

For example, analogous isoxazole derivatives are synthesized using:

  • KCN-mediated cyclization of brominated precursors in methanol .

  • NaH-assisted coupling of carbamate intermediates in tetrahydrofuran (THF) .

Amino Group Reactivity

The 3-amine group undergoes reactions typical of aromatic amines:

  • Acylation : Reacts with phenyl chloroformate to form carbamates (e.g., phenyl 3-(trifluoromethyl)isoxazol-5-ylcarbamate, 73% yield) .

  • Alkylation : Participates in nucleophilic substitution with alkyl halides or epoxides .

Methoxy and Methyl Substituents

  • Demethylation : The methoxy group can be cleaved under strong acidic conditions (e.g., HCl in n-propanol) .

  • Halogenation : Bromination or chlorination at the para position of the methyl group is feasible, as seen in analogs like 5-(3-bromo-4-methoxyphenyl)isoxazol-3-amine.

Substitution Reactions on the Isoxazole Ring

The isoxazole ring supports electrophilic substitution, particularly at the 4- and 5-positions. Key reactions include:

Reaction TypeConditionsProductYieldSource
Hydroxylation HLM incubationHydroxylated metabolites (M+16)
Chlorination Cl₂, FeCl₃ catalyst5-Chloro-isoxazole derivatives48–61%
Trifluoromethylation CF₃COOEt, NaHTrifluoromethyl-substituted analogs52.6%

Metabolic Reactions

In vitro studies of structurally related compounds reveal:

  • Phase I Metabolism : Hydroxylation at the methyl or methoxy group by cytochrome P450 enzymes .

  • Glucuronidation : Conjugation of the amine group to enhance water solubility .

Key metabolic pathways for analogs include:

  • Oxidative cleavage of the isoxazole ring in human liver microsomes (HLM), producing inactive carboxylic acids .

  • Efflux pump resistance , reducing susceptibility to mycobacterial transporters .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, with fragmentation of the isoxazole ring.

  • Photodegradation : Sensitive to UV light, forming nitroso intermediates .

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1. Structural and Activity Comparison of Isoxazolamine Derivatives

Compound Substituents TrkA Inhibition (20 μM) IC50 (μM) Key Application Reference
5-(tert-Butyl)isoxazol-3-amine tert-Butyl 98.6% 0.047 Kinase inhibitors
5-(p-Tolyl)isoxazol-3-amine 4-Methylphenyl Catalytic cross-coupling
5-(4-Fluorophenyl)isoxazol-3-amine 4-Fluorophenyl Drug metabolism studies
3-(2-Methoxyphenyl)isoxazol-5-amine 2-Methoxyphenyl Synthetic intermediate

Table 2. Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
This compound C11H12N2O2 204.23 Methoxy (electron-donating), methyl (steric bulk)
5-(tert-Butyl)isoxazol-3-amine C7H12N2O 140.18 High hydrophobicity
5-Fluorobenzo[d]isoxazol-3-amine C7H5FN2O 152.13 Rigid fused-ring system

Key Findings and Implications

  • Substituent Effects : Bulky groups (e.g., tert-butyl) enhance TrkA inhibition, while electron-donating groups (e.g., methoxy) may improve solubility and metal-ligand interactions in catalysis .
  • Synthetic Flexibility : Isoxazolamines are accessible via oxime cyclization or condensation reactions, enabling diverse derivatization .
  • Unmet Needs : Direct data on this compound’s biological or catalytic activity are lacking, necessitating empirical studies to validate hypotheses derived from analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine, and how can purity be ensured?

  • Methodology : A common approach involves coupling 2-methoxy-5-methylphenyl precursors with isoxazole intermediates. For example, reactions under anhydrous conditions in tetrahydrofuran (THF) with sodium bicarbonate as a base have been effective for analogous isoxazole syntheses . Purification typically involves solvent extraction (e.g., dichloromethane) followed by column chromatography. Purity validation requires HPLC (>95%) and NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use a combination of 1^1H/13^13C NMR to identify methoxy (-OCH3_3), methyl (-CH3_3), and isoxazole ring protons/carbons. IR spectroscopy confirms amine (-NH2_2) and ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z ~190.20 for C10_{10}H10_{10}N2_2O2_2) . Elemental analysis further ensures stoichiometric accuracy .

Q. How should stability studies be designed for this compound under laboratory conditions?

  • Methodology : Store the compound in amber glass bottles at -20°C to minimize photodegradation. Conduct accelerated stability studies by exposing samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via TLC and HPLC every 30 days .

Advanced Research Questions

Q. How can contradictory spectral data for isoxazole derivatives be resolved in structure elucidation?

  • Methodology : Cross-validate using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by aromatic protons or substituent effects. For example, methoxy and methyl groups on the phenyl ring may cause unexpected splitting patterns in 1^1H NMR. Computational modeling (DFT) can predict chemical shifts and compare with experimental data .

Q. What mechanistic insights exist for the biological activity of this compound in DNA damage response pathways?

  • Methodology : Isoxazole derivatives are known to inhibit kinases like ATR, which are critical in DNA repair. Design assays using ATM-deficient cancer cell lines to evaluate selective toxicity. Use Western blotting to monitor phosphorylation of ATR substrates (e.g., CHK1) and compare IC50_{50} values with positive controls like VX-970 .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or methyl with trifluoromethyl). Test these in enzymatic assays to determine the impact on binding affinity. For example, trifluoromethyl groups in similar isoxazoles enhance metabolic stability but may reduce solubility .

Q. What strategies address contradictory bioactivity data in different cell lines?

  • Methodology : Validate cell line authenticity (STR profiling) and control for variables like passage number and culture conditions. Use isogenic cell pairs (e.g., wild-type vs. ATM-knockout) to isolate compound-specific effects. Replicate studies in 3D tumor spheroids to better mimic in vivo conditions .

Q. How can low yields in large-scale synthesis be troubleshooted?

  • Methodology : Optimize stoichiometry of reactants (e.g., phenyl chloroformate:amine ratio) and solvent systems. Switch from THF to DMF for better solubility of aromatic intermediates. Implement continuous flow chemistry to improve reaction consistency and scalability .

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